

# Application Note: High-Resolution UPLC Profiling of Omeprazole and its Sulfide Derivatives

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## Compound of Interest

Compound Name:	4-Desmethoxy Omeprazole Sulfide
CAS No.:	704910-89-4
Cat. No.:	B589292

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Methodology for the Quantification of Omeprazole, Omeprazole Sulfide (Impurity B), and Omeprazole Sulfone (Impurity D)

## Abstract

This protocol details a rapid, high-resolution Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Omeprazole and its major degradation products: Omeprazole Sulfide (EP Impurity B) and Omeprazole Sulfone (EP Impurity D). Unlike traditional HPLC methods that require 15–30 minute run times, this UPLC workflow achieves baseline resolution in under 5 minutes. Special emphasis is placed on sample stability logic, utilizing alkaline extraction media to prevent the artifactual formation of acid-degradation products during preparation.

## Introduction & Scientific Rationale

### The Chemistry of Instability

Omeprazole is a proton pump inhibitor (PPI) containing a substituted benzimidazole and a pyridine ring linked by a methylsulfinyl chain. It is an amphoteric compound ( $pK_{a1} \approx 4.0$  pyridinium;  $pK_{a2} \approx 8.8$  benzimidazole) and is notoriously unstable in acidic media.

- **Acidic Instability:** In the presence of acid, the sulfoxide is protonated and rearranges to form a cyclic sulfenamide (the active species in vivo), which rapidly degrades into complex colored mixtures.
- **Oxidative/Reductive Pathways:**
  - **Oxidation:** The sulfoxide group is oxidized to a Sulfone (Impurity D).
  - **Reduction:** The sulfoxide is reduced to a Sulfide (Impurity B).

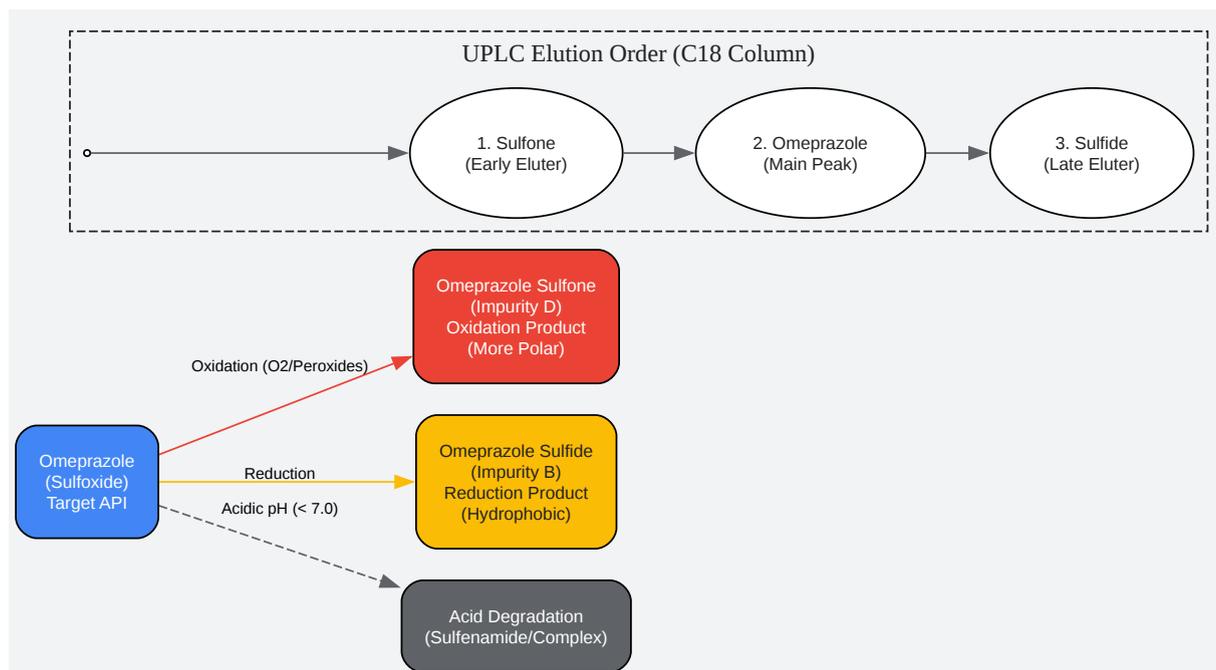
## Method Development Strategy (The "Why")

To ensure scientific integrity, the method parameters are chosen based on the physicochemical properties of the analytes:

- **Stationary Phase (C18):** Omeprazole Sulfide lacks the polar oxygen atom found in the parent sulfoxide, making it significantly more hydrophobic. A C18 column provides the necessary retentive power to separate this late-eluting impurity from the main peak.
- **Mobile Phase pH (pH 7.6):** Omeprazole degrades rapidly below pH 7.0. A phosphate buffer at pH 7.6 ensures the analyte remains in its stable, unprotonated form, preventing on-column degradation that could manifest as "ghost peaks" or fronting.
- **Detection (280 nm):** While the max absorption is near 300 nm, 280 nm provides a balanced response for the benzimidazole moiety across all three derivatives.

## Degradation & Separation Pathway

The following diagram illustrates the relationship between the parent drug and its derivatives, highlighting the separation logic.



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Figure 1: Mechanistic pathway of Omeprazole degradation and the resulting chromatographic elution order on a hydrophobic C18 stationary phase.

## Experimental Protocol

### Reagents and Standards

- Omeprazole Reference Standard: USP or EP grade.
- Omeprazole Impurity B (Sulfide): 5-methoxy-2-[[[4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.
- Omeprazole Impurity D (Sulfone): Omeprazole Sulfone Reference Standard.[1]

- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ammonium Phosphate (Dibasic), Milli-Q Water.

## Chromatographic Conditions

The following conditions are optimized for a Waters ACQUITY UPLC or Agilent 1290 Infinity II system.

Parameter	Setting	Rationale
Column	ACQUITY UPLC BEH C18, 1.7 $\mu\text{m}$ , 2.1 x 50 mm	Sub-2- $\mu\text{m}$ particles enable high resolution of the sulfide peak in < 5 mins.
Column Temp	40 °C	Reduces mobile phase viscosity, improving mass transfer and peak shape.
Flow Rate	0.6 mL/min	Optimized linear velocity for UPLC.
Injection Vol	1.0 - 2.0 $\mu\text{L}$	Low volume prevents solvent effects (peak distortion) from the alkaline diluent.
Detection	UV at 280 nm	Common isosbestic point for derivatives; robust quantification.
Mobile Phase A	10 mM Disodium Hydrogen Phosphate (pH 7.6)	Maintains Omeprazole stability; prevents acid degradation.
Mobile Phase B	Acetonitrile	Strong organic modifier for eluting the hydrophobic sulfide.

## Gradient Profile

A step gradient is required to elute the hydrophobic Sulfide (Impurity B) quickly after the main peak.

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve	Event
0.00	85	15	Initial	Equilibration
3.00	40	60	6 (Linear)	Elution of Sulfide
3.50	10	90	6 (Linear)	Column Wash
4.00	85	15	1 (Step)	Re-equilibration
5.00	85	15	6 (Linear)	End of Run

## Sample Preparation Workflow (Critical Control Point)

Warning: Do not dissolve Omeprazole directly in pure methanol or water without pH adjustment. The local pH can drop, causing immediate degradation.

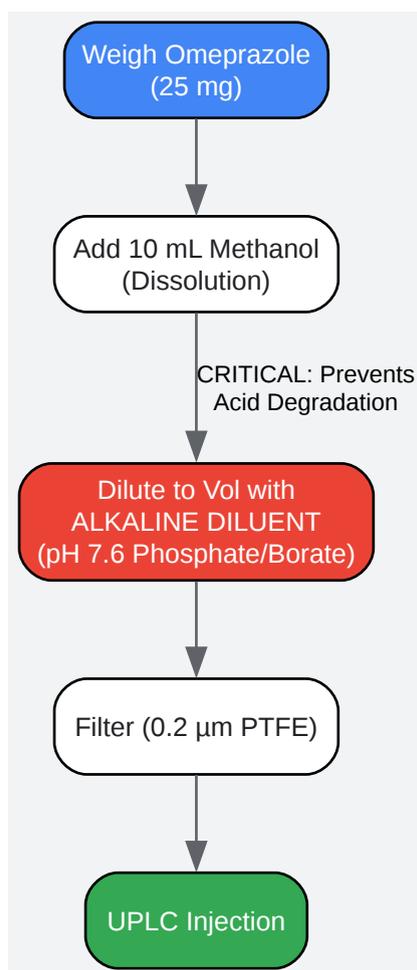
### Diluent Preparation

- Alkaline Diluent: Mix 200 mL of 0.1 M Sodium Borate (or 10 mM Phosphate pH 7.6) with 50 mL of Acetonitrile.
- Why: This "pH buffer lock" ensures the sample remains stable during the autosampler residence time.

### Standard & Sample Prep

- Stock Standard (0.5 mg/mL): Accurately weigh 25 mg of Omeprazole RS into a 50 mL volumetric flask. Add 10 mL of Methanol (to aid solubility) then dilute to volume with Alkaline Diluent.
- Impurity Spiking Solution: Prepare 0.05 mg/mL solutions of Impurity B (Sulfide) and Impurity D (Sulfone) in Methanol.
- System Suitability Solution: Transfer 5 mL of Stock Standard and 1 mL of each Impurity Solution into a 50 mL flask. Dilute to volume with Alkaline Diluent.

- Filtration: Filter all samples through a 0.2  $\mu\text{m}$  PTFE or Nylon filter (compatible with alkaline pH).



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Figure 2: Sample preparation workflow emphasizing the critical alkaline dilution step.

## System Suitability & Expected Results[2][3][4]

### Acceptance Criteria

To ensure the method is valid for routine analysis, the following criteria must be met using the System Suitability Solution:

- Resolution ( $R_s$ ): > 2.0 between Omeprazole and Impurity D (Sulfone).
- Resolution ( $R_s$ ): > 3.0 between Omeprazole and Impurity B (Sulfide).

- Tailing Factor: < 1.5 for the Omeprazole peak.[2]
- Precision (RSD): < 2.0% for 5 replicate injections.

## Elution Order

Based on the hydrophobic interactions with the C18 ligand:

- Omeprazole Sulfone (Impurity D): Elutes first (Most polar).
- Omeprazole (API): Elutes second.
- Omeprazole Sulfide (Impurity B): Elutes last (Least polar, hydrophobic thioether).

## Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Ghost peaks / Extra peaks	Sample degradation in autosampler.	Verify Diluent pH is > 7.[2]6. Ensure autosampler is cooled to 4°C.
Poor Resolution (Sulfone/API)	Mobile phase pH too low.	Adjust Mobile Phase A pH to exactly 7.6.
Broad Sulfide Peak	Strong retention of hydrophobic impurity.	Increase %B in gradient slope or ensure column temperature is 40°C.
Fronting Main Peak	Sample solvent mismatch.	Reduce injection volume to 1 µL or match sample solvent strength to initial mobile phase.

## References

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## Sources

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